5-Hydroxy-2-phenyl-1H-indene-1,3(2H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
40117-49-5 |
|---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-hydroxy-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C15H10O3/c16-10-6-7-11-12(8-10)15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,13,16H |
InChI Key |
JYYLRIZQBCBOBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
Elucidating Reaction Mechanisms of 5 Hydroxy 2 Phenyl 1h Indene 1,3 2h Dione and Its Synthetic Precursors
Mechanistic Pathways of Nucleophilic Reactivity at the C-2 Position of Indene-1,3-diones
The C-2 position of the indene-1,3-dione scaffold is characterized by its acidic nature, a consequence of being flanked by two electron-withdrawing carbonyl groups. This acidity facilitates the formation of a resonance-stabilized enolate ion in the presence of a base. This enolate is a potent nucleophile and is central to many of the reactions involving this class of compounds.
The nucleophilic character of the C-2 position allows for a range of reactions, including alkylation, acylation, and condensation reactions. The general mechanism for nucleophilic attack at the C-2 position involves the initial deprotonation by a base to form the enolate. This enolate then attacks an electrophilic species, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C-2 position. The specific nature of the electrophile and the reaction conditions will dictate the final product.
Detailed Mechanisms of Catalytic Arylation Reactions
The introduction of an aryl group at the C-2 position of indene-1,3-diones can be efficiently achieved through catalytic arylation reactions. These reactions often employ transition metal catalysts, such as palladium, to facilitate the formation of the C-C bond between the indenedione and an aryl halide or triflate.
A prominent mechanism in the palladium-catalyzed direct α-arylation of indane-1,3-dione involves a sequence of oxidative addition, enolate formation, and reductive elimination. organic-chemistry.org This catalytic cycle is a cornerstone of modern cross-coupling chemistry and provides a powerful tool for the synthesis of 2-aryl-1,3-indenediones. organic-chemistry.orgorganic-chemistry.org
The catalytic cycle can be described as follows:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) in an oxidative addition step. This involves the insertion of the palladium atom into the Ar-X bond, resulting in a Pd(II) species. nih.govlibretexts.org
Enolate Formation: In the presence of a base, the indane-1,3-dione is deprotonated at the C-2 position to form the corresponding enolate.
Transmetalation (Enolate Exchange): The enolate then coordinates to the Pd(II) complex, displacing the halide and forming a new complex containing both the aryl group and the indenedione enolate.
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, where the aryl group and the enolate at the C-2 position of the indenedione are coupled to form the 2-aryl-1,3-indenedione product. nih.govlibretexts.org This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
This catalytic system has been shown to be effective with a broad range of aryl iodides and triflates, tolerating both electron-donating and electron-withdrawing groups. organic-chemistry.org The choice of ligand is crucial for the efficiency of the reaction, with bulky electron-rich phosphine (B1218219) ligands like tBu-XPhos often being employed to promote the desired reactivity. organic-chemistry.orgnih.gov
Mechanisms of Condensation Reactions Involving Indenediones
Condensation reactions are fundamental in the chemistry of indenediones, allowing for the formation of new carbon-carbon double bonds and the synthesis of a wide array of derivatives.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product. wikipedia.orgpsiberg.com In the context of indenediones, the active methylene (B1212753) group at the C-2 position can react with aldehydes or ketones in the presence of a weak base catalyst, such as an amine. wikipedia.org
The mechanism proceeds as follows:
Enolate Formation: The base catalyzes the deprotonation of the indene-1,3-dione at the C-2 position to generate a resonance-stabilized enolate ion. youtube.com
Nucleophilic Addition: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form an aldol-type intermediate. wikipedia.orgorganic-chemistry.org
Dehydration: The aldol (B89426) intermediate subsequently undergoes dehydration, typically through an E1cB mechanism, to eliminate a molecule of water and form a new carbon-carbon double bond. organic-chemistry.org This results in the formation of a 2-ylidene-1,3-indenedione derivative.
A variation of this mechanism involves the amine catalyst reacting with the aldehyde or ketone to form an iminium ion, which is a more potent electrophile and readily reacts with the enolate. youtube.com
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org While indene-1,3-diones themselves are not typically the Michael acceptors, their derivatives, such as the 2-ylidene-1,3-indenediones formed from Knoevenagel condensations, are excellent Michael acceptors. The electron-withdrawing nature of the indene-1,3-dione moiety polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com
The mechanism of the Michael addition in this context involves:
Nucleophilic Attack: A nucleophile (the Michael donor) attacks the β-carbon of the 2-ylidene-1,3-indenedione. masterorganicchemistry.comnumberanalytics.com
Enolate Formation: This attack results in the formation of a new carbon-carbon bond and generates an enolate intermediate, with the negative charge delocalized over the indene-1,3-dione system. masterorganicchemistry.com
Protonation: The enolate is then protonated to yield the final 1,4-adduct. masterorganicchemistry.comnumberanalytics.com
This reactivity is crucial for the construction of more complex molecular architectures and is often a key step in domino reaction sequences. acs.org
Domino and Cycloaddition Reactions in Indenedione Chemistry
Domino reactions, also known as cascade or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple bonds in a single operation without the isolation of intermediates. numberanalytics.com Indenediones and their derivatives are versatile substrates for a variety of domino and cycloaddition reactions, leading to the rapid assembly of complex polycyclic and spirocyclic systems. acs.orgrsc.org
These reactions can be initiated by various events, including Knoevenagel condensations or Michael additions, which generate reactive intermediates that can undergo subsequent intramolecular reactions. rawdatalibrary.netresearchgate.net For instance, a domino reaction can involve a sequence of a Knoevenagel condensation followed by an intramolecular hetero-Diels-Alder reaction. researchgate.net
Cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, are also prevalent in indenedione chemistry. acs.orgrsc.orgnih.govacs.org In a formal [3+3] cycloaddition, a dienol tautomer of a bis(1,3-indenedione) can undergo a Michael addition to an α,β-unsaturated imine, followed by an intramolecular nucleophilic addition to form a dispiro compound. acs.org Similarly, [4+2] cycloadditions can occur where an indenedione derivative acts as a dienophile. rsc.org
These domino and cycloaddition reactions often exhibit high diastereoselectivity, providing a stereocontrolled route to complex molecular scaffolds. acs.org The specific mechanistic pathway, whether concerted or stepwise, depends on the nature of the reactants and the reaction conditions. nih.gov
Reactivity Studies of Specific Indenedione Intermediates, such as 2-Diazo-1,3-indanedione
The reactivity of indenedione intermediates is crucial for the synthesis of more complex molecular architectures. Among these, 2-diazo-1,3-indanedione stands out as a versatile reagent, capable of undergoing a variety of transformations. Its unique electronic structure allows it to participate in reactions involving the loss of dinitrogen gas, leading to the formation of highly reactive species.
Pyrolysis and Addition Reactions of Diazo-Indanediones
2-Diazo-1,3-indanedione is a valuable intermediate in organic synthesis, primarily due to the reactivity of the diazo group. This functional group can be eliminated as stable dinitrogen gas (N₂) through thermal, photolytic, or catalytic methods, generating a highly reactive carbene or ketene (B1206846) intermediate. These intermediates can then undergo a variety of subsequent reactions, including rearrangements, insertions, and cycloadditions.
Pyrolysis:
Thermal decomposition, or pyrolysis, of 2-diazo-1,3-indanedione typically proceeds through a Wolff rearrangement to form a ketene intermediate. rsc.org This rearrangement is a key step that allows for the subsequent reaction with nucleophiles. For instance, the pyrolysis of 2-diazo-1,3-indanedione in the presence of aniline (B41778) leads to the formation of 2-(carboxymethyl)benzoic acid derivatives. Similarly, reaction with alcohols or water can yield esters or carboxylic acids, respectively.
Another pathway for thermal decomposition involves the formation of a carbene. For example, the decomposition of 2-diazo-1,3-indanedione in cyclohexene (B86901) resulted in the formation of both a cyclopropanation product, (1R,6S)-spiro[bicyclo[4.1.0]heptane-7,2'-indene]-1',3'-dione, and a C-H insertion product, 2-(cyclohex-2-en-1-yl)-1H-indene-1,3(2H)-dione.
Addition Reactions:
Addition reactions of 2-diazo-1,3-indanedione are diverse and often catalyzed by transition metals, most notably rhodium(II) acetate (B1210297). These reactions provide efficient routes to various carbo- and heterocyclic scaffolds.
Rhodium(II)-Catalyzed Reactions: In the presence of rhodium(II) acetate, 2-diazo-1,3-indanedione decomposes to form a rhodium-carbene complex. This complex can react with a wide range of substrates. For example, its reaction with monosubstituted benzenes results in the formation of 2-phenyl-1H-indene-1,3(2H)-dione derivatives through C-H insertion.
Cycloaddition Reactions: As a 1,3-dipole, 2-diazo-1,3-indanedione can participate in [3+2] cycloaddition reactions with various dipolarophiles. uchicago.eduresearchgate.net A notable example is its reaction with diethyl vinylphosphonate, which produces a spiro indenepyrazolyl phosphonate. This type of reaction is fundamental for constructing five-membered heterocyclic rings.
Reactions with Ylides: 2-Diazo-1,3-indanedione reacts with phosphorus ylides, such as those used in Wittig and Horner-Wadsworth-Emmons reactions. When treated with cyanomethylenetriphenylphosphorane, it yields indenopyridazine-4-carbonitrile as the major product. Reaction with phosphonoacetate reagents like diethyl cyanomethylphosphonate can lead to the formation of pyrazolylphosphonates and diazaphospholes.
The table below summarizes some key addition reactions of 2-diazo-1,3-indanedione.
| Reactant | Reagent/Catalyst | Product(s) | Reaction Type |
|---|---|---|---|
| Cyclohexene | Thermal | (1R,6S)-spiro[bicyclo[4.1.0]heptane-7,2'-indene]-1',3'-dione and 2-(cyclohex-2-en-1-yl)-1H-indene-1,3(2H)-dione | Cyclopropanation / C-H Insertion |
| Monosubstituted Benzene (B151609) | Rhodium(II) acetate | 2-Phenyl-1H-indene-1,3(2H)-dione | C-H Insertion |
| Diethyl vinylphosphonate | - | Spiro indenepyrazolyl phosphonate | [3+2] Cycloaddition |
| Cyanomethylenetriphenyl phosphorane | Thermal (reflux in THF) | Indenopyridazine-4-carbonitrile | Reaction with Ylide |
| Diethyl cyanomethylphosphonate | LiOH (reflux in CHCl3) | Pyrazolylphosphonate and Diazaphosphole derivatives | Reaction with Wittig-Horner Reagent |
These studies highlight the synthetic utility of 2-diazo-1,3-indanedione as an intermediate. Its ability to generate reactive carbenes and ketenes under relatively mild conditions makes it a powerful tool for the construction of complex molecules derived from the indenedione core structure.
Advanced Spectroscopic and Analytical Characterization of 5 Hydroxy 2 Phenyl 1h Indene 1,3 2h Dione
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Anion Recognition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For compounds like 5-Hydroxy-2-phenyl-1H-indene-1,3(2H)-dione, which possess a conjugated system of pi (π) electrons, UV-Vis spectroscopy provides valuable insights into the molecule's electronic structure. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy empty orbital, the lowest unoccupied molecular orbital (LUMO).
The core structure of 1H-indene-1,3(2H)-dione contains chromophores—the benzene (B151609) ring and the α,β-unsaturated ketone system—that give rise to characteristic electronic transitions, primarily π → π* (pi to pi star) transitions. The presence of the phenyl group and the hydroxyl substituent on the indandione framework extends the conjugation and influences the energy of these transitions.
Key Electronic Transitions and Expected Spectral Features:
π → π Transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugated system, encompassing the benzene ring, the dione (B5365651) functionality, and the phenyl substituent, would be expected to result in strong absorption bands.
n → π Transitions:* Lower intensity absorptions may also occur due to the promotion of a non-bonding (n) electron from one of the oxygen atoms' lone pairs to a π* antibonding orbital. These transitions are often observed as shoulders on the main absorption peaks.
The position of the maximum absorption (λmax) is sensitive to the solvent polarity and the pH of the medium, particularly due to the acidic nature of the hydroxyl group. In basic media, deprotonation of the hydroxyl group to form a phenoxide ion would lead to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, as the resulting anion is a stronger electron-donating group, which further extends the delocalization of the π-electron system.
Anion Recognition Studies: The ability of the hydroxyl group to act as a hydrogen bond donor makes this compound a potential candidate for anion recognition. Upon binding with an anion, changes in the electronic environment of the molecule can be observed as a distinct change in its UV-Vis spectrum, such as a shift in the absorption wavelength or a change in absorbance intensity. This colorimetric response allows for the detection and sensing of specific anions. While specific studies on this molecule are not prevalent, related indandione derivatives have been explored for their chromogenic sensing capabilities.
Table 1: Expected UV-Vis Spectral Characteristics and Influencing Factors
| Transition Type | Expected Intensity | Structural Origin | Factors Influencing λmax |
|---|---|---|---|
| π → π* | High | Conjugated system of the phenyl-indenedione core | Extended conjugation, solvent polarity, electron-donating/withdrawing groups |
| n → π* | Low | Carbonyl oxygen lone pairs | Solvent polarity (hypsochromic shift in polar solvents) |
| Intramolecular Charge Transfer (ICT) | Variable | From hydroxyl/phenoxide group to the dione acceptor | pH (deprotonation), solvent polarity |
Complementary Advanced Characterization Techniques
Beyond standard spectroscopic methods, advanced techniques can provide deeper insights into the material and electronic properties of complex organic molecules. Although specific data for this compound is not available, techniques like Electron Energy-Loss Spectroscopy (EELS) would be applicable in material-focused studies.
Electron Energy-Loss Spectroscopy (EELS): EELS is a technique that measures the energy lost by electrons as they pass through a thin sample. It is typically performed in a transmission electron microscope (TEM) and can provide information about atomic composition, chemical bonding, and electronic properties at a high spatial resolution. In the context of a molecular material like this compound, EELS could be used to:
Core-Loss Spectroscopy: Analyze the elemental composition by identifying the characteristic energy losses corresponding to the excitation of core electrons (e.g., Carbon K-edge, Oxygen K-edge).
Valence EELS (VEELS): Probe the low-energy excitations, including plasmons and interband transitions, which are related to the collective electronic properties of the material in its solid state.
This technique is particularly powerful for studying thin films, nanoparticles, or composite materials incorporating the compound, offering a nanoscale perspective on its electronic structure.
Chromatographic Methods for Purity Assessment and Isolation in Research Contexts
Chromatographic techniques are indispensable for the purification of synthetic products and the assessment of their purity. For this compound, a combination of methods would typically be employed in a research setting.
Isolation and Purification:
Column Chromatography: This is the most common method for purifying organic compounds on a preparative scale. For indandione derivatives, silica (B1680970) gel is a standard stationary phase. A solvent system of varying polarity, often a mixture like n-hexane and ethyl acetate (B1210297), is used as the mobile phase to elute the desired compound and separate it from unreacted starting materials and byproducts. pensoft.net
Recrystallization: This technique is used to obtain highly pure crystalline solids. For the related compound 2-phenyl-1,3-indandione, crystallization from solvents like ethanol (B145695) or chloroform (B151607) has been reported. chemicalbook.com A similar approach would be suitable for its hydroxylated analog, where the compound is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Purity Assessment:
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction and assess the purity of fractions from column chromatography. The compound's retention factor (Rf) value provides a preliminary indication of its identity and purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of a compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol), would be suitable for analyzing this compound. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Table 2: Common Chromatographic Methods for Indandione Derivatives
| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase |
|---|---|---|---|
| Column Chromatography | Isolation & Purification | Silica Gel | n-Hexane/Ethyl Acetate gradient |
| Recrystallization | Final Purification | - | Ethanol, Chloroform, or similar solvents |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring, Purity Check | Silica Gel Plate | n-Hexane/Ethyl Acetate |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Purity Assessment | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water (often with buffer) |
Structure Mechanism Relationships in Indenedione Chemistry
Influence of the 5-Hydroxyl Group on Electronic Properties and Chemical Reactivity
The hydroxyl group (-OH) at the 5-position of the indenedione ring is a critical determinant of the molecule's electronic character and subsequent reactivity. Its influence is a nuanced interplay of opposing electronic effects.
Assessment of Electron-Donating/Withdrawing Effects and Potential Tautomerism
The 5-hydroxyl group exerts two primary electronic effects on the aromatic portion of the indenedione scaffold: an inductive effect and a resonance effect. openstax.org
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the hydroxyl group withdraws electron density from the benzene (B151609) ring through the sigma (σ) bond. openstax.orgquora.com This effect, in isolation, would deactivate the ring, making it less susceptible to electrophilic attack. openstax.org
Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. quora.commasterorganicchemistry.com This donation of electron density through resonance places a partial negative charge on the ring, particularly at the ortho and para positions relative to the hydroxyl group. openstax.org This effect activates the ring, making it more electron-rich. masterorganicchemistry.comlibretexts.org
Potential Tautomerism: The 1,3-indandione (B147059) structure is a β-diketone, which can exist in equilibrium with its enol tautomer. wikipedia.org In solution, 1,3-indandione is partially enolized. wikipedia.org The presence of the 5-hydroxyl group introduces the possibility of more complex tautomeric equilibria. For instance, 2-(4-hydroxyphenyl)-1,3-indandione has been shown to exist predominantly as the diketo tautomer in the solid state. researchgate.net The specific tautomeric forms of 5-Hydroxy-2-phenyl-1H-indene-1,3(2H)-dione would be influenced by factors such as solvent polarity and pH, potentially involving the phenolic hydroxyl group in addition to the β-dicarbonyl system.
| Electronic Effect | Description | Impact on Aromatic Ring |
| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond due to oxygen's electronegativity. openstax.orgquora.com | Deactivating (electron-withdrawing). openstax.org |
| Resonance Effect (+R) | Donation of lone-pair electrons from oxygen into the π-system of the ring. quora.commasterorganicchemistry.com | Activating (electron-donating). masterorganicchemistry.com |
| Overall Effect | The stronger resonance effect dominates the weaker inductive effect. openstax.orglibretexts.org | Net activation of the aromatic ring. uobabylon.edu.iq |
Role of the 2-Phenyl Substituent in Stereoelectronic Effects and Molecular Recognition Phenomena
The phenyl group at the second carbon (C2) of the indenedione core is not merely a passive substituent; it actively participates in defining the molecule's three-dimensional shape, electronic distribution, and capacity for intermolecular interactions.
Analysis of Steric Hindrance and Conformational Preferences in Indenedione Derivatives
The 2-phenyl group introduces significant steric bulk to the five-membered ring of the indenedione scaffold. nih.gov This steric presence can hinder the approach of reactants or binding partners to the adjacent carbonyl groups. researchgate.net The rotation of the phenyl group around the C2-C(phenyl) single bond is a key conformational variable. The preferred rotational angle (torsion angle) will be one that minimizes steric clashes with the two carbonyl oxygen atoms of the indenedione ring.
The stereoelectronic effects of the phenyl substituent can influence the reactivity of the molecule. Electron-withdrawing substituents on the phenyl ring can decrease the delocalization of electrons and increase the reactivity of the indenedione carbonyl groups toward nucleophiles. nih.gov Conversely, electron-donating groups would decrease this reactivity. nih.gov This modulation of electronic properties based on the phenyl ring's substitution pattern is fundamental to its role in molecular recognition. For instance, in various molecular scaffolds, phenyl groups are known to engage in specific, non-covalent interactions that are crucial for binding to biological targets. These interactions include:
π-π Stacking: Face-to-face or edge-to-face interactions with other aromatic rings, such as those found in the amino acid residues of proteins. nih.gov
C-H⋯π Interactions: The interaction of a carbon-hydrogen bond with the face of the phenyl ring's π-system. rsc.org
These stereoelectronic factors mean the 2-phenyl group can act as a "recognition flag," guiding the orientation of the indenedione molecule within a binding site to facilitate specific interactions. nih.gov
| Feature | Description | Consequence |
| Steric Hindrance | The bulkiness of the phenyl group physically obstructs access to the indenedione core. nih.govresearchgate.net | Influences reaction rates and selectivity; dictates binding orientation. |
| Conformational Preference | Rotation around the C2-C(phenyl) bond is restricted to minimize steric clash with carbonyl groups. | Defines the molecule's low-energy three-dimensional shape. |
| Molecular Recognition | The phenyl ring engages in non-covalent interactions (π-π stacking, hydrophobic). nih.govnih.gov | Provides binding affinity and specificity for biological targets. nih.gov |
Mechanistic Insights Derived from Structural Modifications on Indenedione Scaffolds
The indenedione scaffold is a versatile platform in chemical and pharmaceutical research. ontosight.ainih.gov By systematically modifying its structure—altering substituents on the aromatic ring or the 2-position—researchers can gain profound insights into the mechanisms governing its interactions with other molecules, particularly biological targets. nih.gov
Correlation of Specific Structural Motifs with Defined Interaction Mechanisms
Structure-activity relationship (SAR) studies on indenedione derivatives have demonstrated a clear link between specific structural features and their resulting biological or chemical functions. nih.gov The indenedione core often serves as the central scaffold, with its substituents fine-tuning its properties. nih.govmdpi.com
For example, in the context of enzyme inhibition, different parts of the this compound molecule can be hypothesized to play distinct roles:
The Indenedione Core: The β-diketone moiety is a key functional component, capable of participating in hydrogen bonding or acting as a Michael acceptor. wikipedia.orgnih.gov The two carbonyl oxygens can act as hydrogen bond acceptors, interacting with residues like arginine or tyrosine in an enzyme's active site. nih.gov
The 5-Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, forming critical interactions that anchor the molecule within a specific binding pocket. nih.govnih.gov Its presence and position can dramatically alter binding affinity. nih.gov
The 2-Phenyl Group: As discussed, this group often fits into a hydrophobic pocket of a target protein, contributing to binding affinity through van der Waals forces and π-stacking interactions. nih.gov Modifications to this ring (e.g., adding hydroxyl or methoxy (B1213986) groups) can further probe the electronic and steric requirements of the binding site. nih.gov
By synthesizing and testing a series of analogues where each of these motifs is altered, a detailed map of the interaction mechanism can be constructed. This approach has been used to develop indenedione derivatives for various applications, where the scaffold's structure is precisely tailored to maximize interaction with its intended target. nih.govpensoft.net
| Structural Motif | Potential Interaction Mechanism | Example Role in Binding |
| Indenedione Carbonyls | Hydrogen bond acceptor. nih.gov | Interacting with donor residues (e.g., Arginine, Serine) in a protein active site. nih.gov |
| 5-Hydroxyl Group | Hydrogen bond donor/acceptor. nih.gov | Anchoring the ligand in a specific orientation within the binding site. nih.gov |
| 2-Phenyl Ring | π-π stacking, hydrophobic interactions. nih.govnih.gov | Occupying a nonpolar pocket, contributing to binding affinity and selectivity. nih.gov |
Advanced Applications of 5 Hydroxy 2 Phenyl 1h Indene 1,3 2h Dione in Organic Synthesis and Materials Science Research
Role as a Precursor for Complex Heterocyclic Systems and Advanced Scaffolds
The indane-1,3-dione core is a privileged scaffold in synthetic chemistry, serving as a versatile building block for a variety of complex molecular architectures. mdpi.com The presence of the active methylene (B1212753) group makes it an excellent candidate for reactions such as Knoevenagel condensations and multicomponent reactions (MCRs), enabling the construction of intricate heterocyclic systems. mdpi.com
Multicomponent reactions are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, and the indane-1,3-dione moiety is an excellent substrate for such transformations. Research has demonstrated the facile synthesis of various fused and spiro-heterocyclic scaffolds by leveraging the reactivity of the indane-1,3-dione core.
For instance, one-pot, three-component 1,3-dipolar cycloaddition reactions have been successfully employed to create complex spiro-scaffolds. In these reactions, an azomethine ylide, generated in situ from an amino acid and a dicarbonyl compound like indane-1,3-dione, reacts with a dipolarophile to produce spiro-indanone pyrrolidine/piperidine derivatives. researchgate.net These reactions are often highly regioselective and stereoselective, affording structurally complex molecules in good yields. researchgate.net
Similarly, multicomponent reactions using ninhydrin (B49086), a hydrated form of indane-1,2,3-trione, with malononitrile (B47326) and various N-binucleophiles in water have been shown to produce a range of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines. nih.gov The reaction proceeds through an initial Knoevenagel condensation, followed by nucleophilic attack and cyclization to yield fused systems like 2-(imidazolidin-2-ylidene)-1H-indene-1,3(2H)-diones. nih.gov Spiro compounds have also been unexpectedly formed in these reaction pathways, highlighting the diverse reactivity of the indene (B144670) core. nih.gov The synthesis of indole (B1671886) fused spiro-1,4-diazocane derivatives has also been achieved through tandem Prins cyclization, demonstrating another advanced strategy for creating complex spiro systems. rsc.org
The table below summarizes representative examples of complex scaffolds synthesized from indane-1,3-dione derivatives.
| Reaction Type | Reactants | Resulting Scaffold | Key Features |
| 1,3-Dipolar Cycloaddition | Indane-1,3-dione, L-proline, 2-Phenyl-nitrochromene | Spiro Indanone Pyrrolidine Fused Nitrochromene | One-pot, three-component synthesis; High regio- and stereospecificity. researchgate.net |
| Multicomponent Reaction | Ninhydrin, Malononitrile, Ethylenediamine | 2-(Imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione | Aqueous media (water); High yields (up to 98%); Rapid reaction (10 min). nih.gov |
| Tandem Prins Cyclization | Indole derivatives | Indole Fused Spiro-1,4-diazocane | Novel strategy for eight-membered spirodiazocane scaffolds. rsc.org |
Investigation of Indenedione Derivatives in Optoelectronic and Polymer Synthesis Research
The electron-accepting nature of the indane-1,3-dione core makes its derivatives promising candidates for applications in materials science, particularly in optoelectronics. mdpi.com The ability to modify the core structure allows for the fine-tuning of electronic and photophysical properties.
Derivatives of indene-1,3-dione have been investigated as electroluminescent materials for Organic Light-Emitting Diodes (OLEDs). spiedigitallibrary.org For example, pyranylidene indene-1,3-dione derivatives have been synthesized and shown to function as red fluorescent materials. spiedigitallibrary.org These compounds can be processed from solution, offering an alternative to vacuum thermal evaporation and potentially reducing the cost of OLED manufacturing. spiedigitallibrary.org An OLED device fabricated with one such derivative, ZWK1, exhibited red electroluminescence with a maximum at 667 nm. spiedigitallibrary.org
Furthermore, indeno-type polyaromatic hydrocarbons have been designed and synthesized for use as efficient emitters in OLEDs. nih.gov A device using 8,8-dimethyl-N,N-diphenyl-8H-indeno[2,1-b]fluoranthen-6-amine as the emitter demonstrated high efficiency, showcasing the potential of this class of materials. nih.gov In the field of polymer science, indane-1,3-dione derivatives have been explored as versatile photoinitiators for photopolymerization processes. mdpi.com
The performance metrics of representative indenedione-based OLEDs are presented in the table below.
| Emitter Compound | Max. Electroluminescence (EL) | Luminance Efficiency (at 100 cd/m²) | Power Efficiency (at 100 cd/m²) | External Quantum Efficiency (at 20 mA/cm²) | CIE Coordinates |
| ZWK1¹ | 667 nm | 1.78 cd/A | 0.63 lm/W | Not Reported | (0.65, 0.34) spiedigitallibrary.org |
| Compound 2² | Not Reported | 8.35 cd/A | 5.70 lm/W | 2.37% | (0.37, 0.59) nih.gov |
¹ZWK1: 2-(2-(4-(bis(2-(trityloxy)ethyl)amino)styryl)-6-methyl-4H-pyran-4-ylidene)-1H-indene-1,3(2H)-dione spiedigitallibrary.org ²Compound 2: 8,8-dimethyl-N,N-diphenyl-8H-indeno[2,1-b]fluoranthen-6-amine nih.gov
Exploration as a Chemical Probe or Sensor Component in Analytical Research
The electronic properties of the indene-1,3-dione scaffold, characterized by its electron-deficient nature, make it an ideal component for the design of chemical probes and sensors. researchgate.net When conjugated with an electron-donating group, it can form a donor-π-acceptor (D-π-A) system, which is often sensitive to external stimuli, leading to changes in optical properties like color or fluorescence. researchgate.net
Derivatives of indene-1,3-dione have been developed as highly sensitive and selective colorimetric and fluorometric sensors for various analytes, notably anions like cyanide (CN⁻). researchgate.net An oligothiophene-indenedione conjugate, for instance, was designed as a chemosensor that exhibits a distinct color change and fluorescence response upon interaction with cyanide in aqueous media. researchgate.net This allows for the rapid, naked-eye detection of the toxic anion. researchgate.net
The sensing mechanism of indenedione-based probes often relies on the modulation of an Intramolecular Charge Transfer (ICT) process. researchgate.net In the ground state, the D-π-A structure allows for charge transfer from the donor to the acceptor (the indenedione moiety), which dictates its absorption and emission properties.
Q & A
Q. What are the established synthetic routes for 5-Hydroxy-2-phenyl-1H-indene-1,3(2H)-dione, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via condensation reactions. A general method involves reacting phthalide derivatives with substituted benzaldehydes under basic conditions (e.g., sodium methoxide in ethyl acetate) . Yield optimization requires controlled stoichiometry, temperature modulation (e.g., reflux conditions), and purification via column chromatography. Impurities often arise from side reactions, such as over-oxidation or incomplete cyclization, necessitating analytical techniques like TLC monitoring.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 180–190 ppm).
- FT-IR : Confirmation of hydroxyl (3200–3600 cm) and carbonyl (1650–1750 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 250.25 g/mol (exact mass) . X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data, as demonstrated in related indene-dione structures .
Q. What safety precautions are critical when handling this compound in laboratory settings?
The compound’s reactive hydroxy and carbonyl groups necessitate:
- Use of personal protective equipment (PPE): gloves, lab coat, and eye protection.
- Avoidance of open flames (flash point data suggest flammability in similar compounds) .
- Proper ventilation to mitigate inhalation risks. Emergency protocols should align with GHS hazard codes (e.g., H303/H313/H333) .
Advanced Research Questions
Q. How can computational modeling resolve uncertainties in the stereochemistry of this compound?
Density Functional Theory (DFT) calculations can predict stable conformers by analyzing energy minima. Parameters like bond angles and torsional strain are compared to experimental data (e.g., X-ray crystallography). For example, the compound’s uncertain stereocenter (1H-indene backbone) can be modeled using software like Gaussian or MOE . Molecular dynamics simulations further assess solvent effects on conformational stability .
Q. What strategies address contradictory data in the compound’s bioactivity assays, such as inconsistent antimicrobial results?
Contradictions may arise from assay variability (e.g., bacterial strain differences) or compound purity. Mitigation strategies include:
- Standardized Protocols : Repeating assays under controlled conditions (e.g., fixed pH, temperature).
- HPLC-Purity Verification : Ensuring >95% purity via reverse-phase HPLC.
- Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., phenyl or hydroxy groups) to isolate bioactive motifs .
Q. How does the compound’s topological polar surface area (TPSA) influence its pharmacokinetic properties?
The TPSA of 67.3 Ų (calculated) suggests moderate membrane permeability, aligning with Lipinski’s Rule of Five for drug-likeness. High hydrogen-bonding capacity (1 donor, 4 acceptors) may limit blood-brain barrier penetration but enhance solubility in polar solvents. Molecular docking studies can predict binding affinity to target proteins, such as enzymes or receptors .
Q. What experimental and computational methods are synergistic for analyzing the compound’s reactivity in nucleophilic environments?
- Experimental : Kinetic studies under varying nucleophile concentrations (e.g., hydroxide or amine attacks on the carbonyl group).
- Computational : Transition state modeling using DFT to identify activation energies and regioselectivity trends.
- Spectroscopic Monitoring : In situ IR or NMR to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
